molecular formula C8H12O4 B138182 3,4-Diacetoxy-1-butene CAS No. 18085-02-4

3,4-Diacetoxy-1-butene

Cat. No. B138182
CAS RN: 18085-02-4
M. Wt: 172.18 g/mol
InChI Key: MWWXARALRVYLAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05623086

Procedure details

A 100-mL autoclave was charged with 45.25 g (0.44 mol) acetic anhydride, 1.62 g (0.016 mol) of triethylamine, 1.94 g (0.032 mol) acetic acid and 3.44 g of diglyme. The autoclave was purged with helium twice, then the vessel was pressurized to 6.2 bars (75 psig) with helium followed by agitation. The reaction mixture was heated to 125° C. Then 31.35 mL (0.40 mol) of 3,4-epoxy-1-butene was introduced to the reactor via syringe pump over 10 seconds. A first sample was taken at 1 min, then sequential samples were obtained every 15 min during the course of 2.25 hrs for analysis by GC. GC analysis of the crude mixture after 2.25 hrs revealed a 93% yield of 3,4-diacetoxy-1-butene with a 95% selectivity and 1.9% 3,4-epoxy-1-butene. The reaction was observed to be first order in 3,4-epoxy-1-butene with a first order rate constant of 0.029 min-1 (Table A). This example demonstrates the catalytic effect of a tertiary amine with two molar equivalents of acetic acid as a co-catalyst (Table B).
Quantity
45.25 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
3.44 g
Type
solvent
Reaction Step One
Quantity
31.35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=O)[CH3:6])(=[O:3])[CH3:2].[CH2:8](N(CC)CC)[CH3:9].[C:15]([OH:18])(=[O:17])[CH3:16].O1CC1C=C>COCCOCCOC>[C:15]([O:18][CH:6]([CH2:5][O:4][C:1](=[O:3])[CH3:2])[CH:8]=[CH2:9])(=[O:17])[CH3:16]

Inputs

Step One
Name
Quantity
45.25 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
1.62 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.94 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
3.44 g
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
Quantity
31.35 mL
Type
reactant
Smiles
O1C(C=C)C1
Step Three
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was purged with helium twice
CUSTOM
Type
CUSTOM
Details
sequential samples were obtained every 15 min during the course of 2.25 hrs for analysis by GC
Duration
2.25 h

Outcomes

Product
Details
Reaction Time
1 min
Name
Type
product
Smiles
C(C)(=O)OC(C=C)COC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.